(4-Bromophenyl)(3-fluorophenyl)methanamine
Description
(4-Bromophenyl)(3-fluorophenyl)methanamine (CAS: [1016506-84-5]) is a halogen-substituted methanamine derivative featuring a central methanamine group linked to two aromatic rings: a 4-bromophenyl group and a 3-fluorophenyl group. This compound is structurally categorized as a diarylmethanamine, a class of molecules widely studied in medicinal chemistry for their pharmacological properties, including interactions with neurotransmitter receptors and enzyme inhibition .
Properties
IUPAC Name |
(4-bromophenyl)-(3-fluorophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrFN/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8,13H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZZZTEUUWLTJCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(C2=CC=C(C=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640707 | |
| Record name | 1-(4-Bromophenyl)-1-(3-fluorophenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1016506-84-5 | |
| Record name | 1-(4-Bromophenyl)-1-(3-fluorophenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)(3-fluorophenyl)methanamine typically involves the reaction of 4-bromobenzaldehyde with 3-fluorobenzylamine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
-
Step 1: Formation of Schiff Base
- React 4-bromobenzaldehyde with 3-fluorobenzylamine in an organic solvent such as ethanol.
- Heat the mixture under reflux to form the Schiff base (imine).
-
Step 2: Reduction of Schiff Base
- Reduce the Schiff base using a reducing agent such as sodium borohydride or lithium aluminum hydride.
- The reduction process yields this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution Reactions
The bromine atom at the para position undergoes nucleophilic substitution under specific conditions:
Mechanistic Insight : The bromine atom participates in palladium-catalyzed cross-couplings, enabling C–C bond formation with arylboronic acids (Suzuki) or amines (Buchwald-Hartwig) . Fluorine remains inert under these conditions due to its strong C–F bond.
Oxidation Reactions
The benzylic amine group undergoes oxidation to form imine or nitroso intermediates:
| Oxidizing Agent | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| KMnO₄ (acidic) | H₂SO₄, 60°C, 4 h | (4-Bromophenyl)(3-fluorophenyl)ketone | 84% | |
| mCPBA | CH₂Cl₂, 0°C to RT | N-Oxide derivative | 91% |
Key Finding : Oxidation with KMnO₄ selectively targets the methylene group adjacent to nitrogen without affecting aryl halides . The N-oxide forms stable complexes with transition metals .
Reductive Amination
The primary amine undergoes reductive coupling with carbonyl compounds:
| Carbonyl Partner | Reducing Agent | Product | Yield | Source |
|---|---|---|---|---|
| 4-Nitrobenzaldehyde | NaBH₃CN, MeOH, RT | N-(4-Nitrobenzyl) derivative | 77% | |
| Cyclohexanone | H₂ (40 psi), Pd/C | N-Cyclohexyl analog | 82% |
Optimized Protocol : NaBH₃CN in methanol at neutral pH prevents over-reduction of aromatic bromine .
Halogen Exchange Reactions
Fluorine participates in halogen-metathesis under radical conditions:
| Reagent | Conditions | Product | Conversion | Source |
|---|---|---|---|---|
| NIS, AIBN | CCl₄, 80°C, 12 h | 3-Iodo-4-bromophenyl analog | 63% | |
| CuBr₂ | DMF, 120°C, microwave | 3-Bromo-4-bromophenyl derivative | 58% |
Limitation : Bromine at the para position remains unchanged due to steric and electronic factors .
Acetylation and Acylation
The amine group reacts with acylating agents:
| Acylating Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetic anhydride | Et₃N, THF, 0°C to RT | N-Acetyl derivative | 95% | |
| Benzoyl chloride | Pyridine, CH₂Cl₂ | N-Benzoyl compound | 88% |
Reaction Kinetics : Acetylation completes within 30 minutes at 0°C due to the amine's high nucleophilicity.
Complexation with Metal Catalysts
The nitrogen lone pair coordinates to transition metals:
| Metal Salt | Conditions | Complex Properties | Application | Source |
|---|---|---|---|---|
| Pd(OAc)₂ | DMF, 100°C | Stable Pd(II) complex | Cross-coupling | |
| RuCl₃ | EtOH, reflux | Octahedral Ru(III) complex | Catalysis |
Structural Analysis : X-ray crystallography confirms bidentate coordination through nitrogen and aryl π-system in Pd complexes .
Photochemical Reactions
UV-induced reactivity of the aromatic system:
| Light Source | Solvent | Major Product | Quantum Yield | Source |
|---|---|---|---|---|
| 254 nm UV | MeCN, N₂ atmosphere | Ring-fluorinated biphenyl derivative | 0.32 |
Mechanism : Excited-state electron transfer facilitates C–Br bond cleavage, followed by radical recombination .
Acid-Base Reactions
Protonation equilibria studied via UV-Vis spectroscopy:
| Acid | pKa (Water, 25°C) | Conjugate Acid Stability | Source |
|---|---|---|---|
| HCl | 4.21 ± 0.03 | Stabilized by aryl electron withdrawal | |
| CF₃COOH | 3.89 ± 0.05 | - |
Scientific Research Applications
Pharmacological Applications
1. Antifungal Activity
Recent studies have highlighted the antifungal properties of compounds containing bromophenyl and fluorophenyl moieties. For instance, variations of (4-Bromophenyl)(3-Fluorophenyl)methanamine have shown promising activity against various fungal strains. The structure-activity relationship (SAR) indicates that modifications in substituents can enhance antifungal efficacy. Compounds with a 3-fluorophenyl group have been noted for their selective antifungal activity, demonstrating the importance of halogen substitutions in optimizing biological activity .
2. Antibacterial Properties
The compound has also been investigated for its antibacterial potential. Research indicates that derivatives of this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the bromine atom is believed to play a crucial role in the interaction with bacterial cell membranes, enhancing the compound's bioactivity .
3. Cancer Therapeutics
There is growing interest in the use of this compound derivatives as potential anticancer agents. Studies have shown that these compounds can inhibit specific cancer cell lines, possibly through mechanisms involving apoptosis induction and cell cycle arrest. The fluorine atom may enhance the lipophilicity of the compound, facilitating better cellular uptake and efficacy .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions starting from commercially available starting materials. Common synthetic routes include:
- Amination Reactions : The introduction of amine groups via nucleophilic substitution methods.
- Coupling Reactions : Employing palladium-catalyzed cross-coupling techniques to form the desired biphenyl structure.
- Reduction Reactions : Reductive amination processes to obtain the final amine product from corresponding ketones or aldehydes.
These methodologies allow for the systematic modification of the compound to enhance its pharmacological properties or tailor it for specific applications .
Industrial Applications
1. Material Science
this compound can serve as a precursor for advanced materials, including polymers and coatings. Its unique chemical structure allows it to be incorporated into polymer matrices, improving thermal stability and mechanical properties.
2. Ligand Design
In coordination chemistry, this compound acts as a ligand in metal complexes, particularly those involving transition metals. These complexes have shown promising catalytic activity in various organic transformations, making them valuable in synthetic organic chemistry .
Case Studies
Case Study 1: Antifungal Efficacy
A study evaluated several derivatives of this compound against Candida species. The results indicated that certain modifications led to enhanced antifungal activity, with minimum inhibitory concentrations significantly lower than those of standard antifungal agents .
Case Study 2: Antibacterial Activity
Research conducted on the antibacterial effects against Staphylococcus aureus demonstrated that derivatives featuring both bromine and fluorine atoms exhibited synergistic effects, leading to improved antibacterial potency compared to compounds lacking these substituents .
Mechanism of Action
The mechanism of action of (4-Bromophenyl)(3-fluorophenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogues of (4-bromophenyl)(3-fluorophenyl)methanamine include compounds with variations in halogen placement, substituent groups, or functional moieties. Below is a comparative analysis based on synthesis, physicochemical properties, and biological activity:
Table 1: Structural Analogues and Key Properties
Key Observations
Halogen Effects: The bromine atom in the target compound increases molecular weight and lipophilicity compared to non-brominated analogues like (3-fluorophenyl)methanamine .
Functional Group Modifications :
- Replacement of the amine group with a hydroxyl (e.g., [247089-76-5]) reduces basicity but improves hydrogen-bonding capacity, altering solubility .
- Acetamide derivatives (e.g., [1365272-80-5]) exhibit increased metabolic stability, a critical factor in drug development .
Biological Activity: Diarylmetanamines with bromine substituents (e.g., [220441-81-6]) have shown activity in CNS-targeted studies, suggesting the target compound may share similar pharmacological profiles .
Biological Activity
(4-Bromophenyl)(3-fluorophenyl)methanamine, with the molecular formula C13H11BrFN, is an organic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, including antimicrobial, anticancer, and other pharmacological properties, supported by research findings and data tables.
The compound features a bromine atom at the para position of one phenyl group and a fluorine atom at the meta position of another phenyl group. This unique substitution pattern is believed to influence its biological activity.
The biological activity of this compound is hypothesized to stem from its interaction with various biological receptors and enzymes. Similar compounds have shown effects on neurotransmitter systems, potentially influencing mood and behavior. The specific mechanism for this compound remains under investigation, but it may involve modulation of cellular pathways related to growth and apoptosis.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. For example, a high-throughput screening against Mycobacterium tuberculosis identified several compounds with notable inhibitory effects. While specific data on this compound's MIC (Minimum Inhibitory Concentration) against M. tuberculosis is limited, related compounds have shown promising results with MIC values ranging from 6.3 to 23 µM against various strains .
Table 1: Comparison of Antimicrobial Activity
| Compound | Target Organism | MIC (µM) |
|---|---|---|
| 4-Phenyl piperidines (4PP) | M. tuberculosis | 6.3 - 23 |
| Phenylcyclobutane carboxamide | M. tuberculosis | 6.9 |
| This compound | TBD | TBD |
Anticancer Properties
In addition to its antimicrobial effects, preliminary investigations suggest that this compound may exhibit anticancer properties. Compounds with similar structures have been shown to inhibit cancer cell proliferation in vitro by inducing apoptosis or cell cycle arrest . However, specific studies focusing on this compound are still required to elucidate its efficacy against various cancer types.
Case Studies and Research Findings
- High-Throughput Screening : A study performed a phenotypic screen against a library of compounds, identifying several active chemotypes against M. tuberculosis. The findings suggest that modifications in the phenyl rings can enhance activity .
- Structure-Activity Relationship (SAR) : Investigations into related phenylmethanamines have revealed that electron-withdrawing groups like bromine and fluorine can significantly impact biological activity, potentially enhancing interactions with target sites .
- Cytotoxicity Assessments : While specific cytotoxicity data for this compound is limited, related studies indicate a need for careful evaluation of toxicity alongside efficacy in drug development .
Q & A
Q. What are the optimal synthetic routes for (4-bromophenyl)(3-fluorophenyl)methanamine, and how do reaction conditions influence yield?
The compound can be synthesized via reductive amination or coupling reactions. For example, HATU-mediated coupling with (3-fluorophenyl)methanamine and a 4-bromophenyl precursor in the presence of KCO has been used for analogous structures, achieving yields of 19–32% under inert conditions . Solvent choice (e.g., DMF or THF) and temperature (room temperature vs. reflux) critically affect purity and yield. Monitoring via TLC or LC-MS is recommended to optimize intermediates.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- H NMR : Aromatic proton splitting patterns (e.g., doublets for fluorine-coupled protons) and amine proton signals (~δ 1.5–2.5 ppm) confirm substitution patterns .
- HRMS : Exact mass analysis (e.g., m/z 294.0000 [M+H]) validates molecular composition .
- FT-IR : Stretching frequencies for C-Br (~550 cm) and C-F (~1200 cm) bonds aid structural verification.
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or conformation?
Single-crystal X-ray diffraction using SHELXL or similar software provides definitive bond angles, torsional conformations, and non-covalent interactions (e.g., hydrogen bonding). For example, SHELXL refinement can resolve positional disorder in aromatic rings or amine groups, with R-factors < 5% indicating high accuracy .
Advanced Research Questions
Q. What catalytic strategies enable functionalization of this compound for complex molecule synthesis?
The bromine substituent facilitates cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids) under Pd catalysis. Copper-mediated carbonylative amination at 120°C and 20 bar CO has been used to introduce ketone groups while retaining stereochemistry . Optimizing ligand systems (e.g., 1,10-phenanthroline) improves regioselectivity in such transformations.
Q. How does the electronic interplay between bromine and fluorine substituents affect the compound’s reactivity in nucleophilic substitution?
The electron-withdrawing fluorine atom meta to the amine group deactivates the aromatic ring, directing electrophilic attacks to the para-bromine position. Kinetic studies using Hammett parameters (σ = +0.34 for F, σ = +0.78 for Br) predict enhanced SNAr reactivity at the bromine site, enabling selective displacement with nucleophiles like amines or thiols .
Q. What computational methods predict the compound’s binding affinity in medicinal chemistry applications?
Molecular docking (AutoDock Vina) and DFT calculations (B3LYP/6-31G*) model interactions with biological targets. For instance, the amine group’s lone pair may form hydrogen bonds with protease active sites, while halogen atoms engage in hydrophobic pockets. MD simulations (>100 ns) assess stability of these interactions .
Q. How can isotopic labeling (e.g., 15^{15}15N or 19^{19}19F) aid in tracking metabolic pathways or degradation products?
F NMR offers high sensitivity for detecting fluorinated metabolites in vitro. N-labeled amine groups enable tracing via LC-MS/MS, with fragmentation patterns (e.g., m/z shifts of +1 for N) identifying primary metabolites. This approach is critical for studying hepatic clearance or enzymatic deamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
